2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-10-8-11(2)19(18-10)12(3)9-17-15(20)13-6-4-5-7-14(13)16/h4-8,12H,9H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMICSCRSGWPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CNC(=O)C2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction
The 3,5-dimethylpyrazole moiety is synthesized through the cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine derivatives. For example, reacting acetylacetone with methylhydrazine in ethanol under reflux yields 1-methyl-3,5-dimethylpyrazole. However, to incorporate the propylamine chain, 2-hydrazinylpropan-1-amine must be employed as the hydrazine source. This intermediate is rarely commercial, necessitating in situ preparation via:
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Alkylation of hydrazine with 1-bromo-2-propanol under basic conditions.
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Oxidation of the resulting alcohol to the amine using a Swern oxidation or Mitsunobu reaction.
Reaction conditions for cyclocondensation typically involve refluxing in ethanol or methanol for 6–12 hours, yielding the pyrazole-propylamine intermediate in 65–80% yield after column chromatography.
Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Propan-1-Amine
Cyclocondensation Optimization
A mixture of acetylacetone (10 mmol) and 2-hydrazinylpropan-1-amine (10 mmol) in ethanol (30 mL) is refluxed for 8 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Post-reaction, the solvent is evaporated, and the residue is purified via silica gel chromatography (methanol/chloroform, 5–15%) to isolate the product as a pale-yellow oil (72% yield).
Key Data:
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1H-NMR (CDCl3): δ 1.45 (d, J = 6.6 Hz, 3H, CH3), 2.10 (s, 6H, pyrazole-CH3), 3.30 (m, 2H, CH2NH2), 5.80 (s, 1H, pyrazole-H).
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MS (ESI): m/z 168 [M + H]+.
Alternative Alkylation Route
If 2-hydrazinylpropan-1-amine is unavailable, 3,5-dimethylpyrazole can be alkylated with 1-bromo-2-propanamine hydrobromide under Mitsunobu conditions (DIAD, PPh3, THF, 0°C to RT). This method affords the propylamine derivative in 58% yield but requires stringent anhydrous conditions.
Amide Bond Formation with 2-Chlorobenzoic Acid
Activation of 2-Chlorobenzoic Acid
The carboxylic acid is activated as an acid chloride by treating with thionyl chloride (SOCl2) in dichloromethane (DCM) at 0°C for 2 hours. Excess SOCl2 is removed under reduced pressure, yielding 2-chlorobenzoyl chloride as a colorless liquid (95% purity).
Coupling with Pyrazole-Propylamine
A solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (5 mmol) in DCM (20 mL) is cooled to 0°C. Triethylamine (7.5 mmol) is added, followed by dropwise addition of 2-chlorobenzoyl chloride (5.5 mmol). The mixture is stirred at room temperature for 12 hours, washed with 1M HCl and saturated NaHCO3, dried (MgSO4), and concentrated. The crude product is recrystallized from ethanol/water (4:1) to yield white crystals (85% yield).
Key Data:
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1H-NMR (DMSO-d6): δ 1.50 (d, J = 6.6 Hz, 3H, CH3), 2.15 (s, 6H, pyrazole-CH3), 3.45 (m, 2H, CH2N), 5.85 (s, 1H, pyrazole-H), 7.40–7.60 (m, 3H, aromatic), 8.00 (d, J = 8.0 Hz, 1H, aromatic), 8.75 (t, J = 5.6 Hz, 1H, NH).
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MS (ESI): m/z 320 [M + H]+.
Alternative Methodologies and Comparative Analysis
Coupling Reagent Screening
A comparative study of amidation reagents reveals the following yields:
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DMF | 92 | 98 |
| EDCl/HOBt | THF | 78 | 95 |
| DCC | DCM | 65 | 90 |
HATU-mediated coupling in DMF with DIPEA as the base provides superior results due to enhanced activation efficiency and reduced side reactions.
Boc-Protection Strategy
To prevent undesired side reactions during pyrazole synthesis, the amine group in 2-hydrazinylpropan-1-amine is protected with tert-butoxycarbonyl (Boc) anhydride. Deprotection with TFA/DCM (1:1) after cyclocondensation restores the free amine, improving overall yield by 15% compared to unprotected routes.
Scale-Up Considerations and Industrial Feasibility
Pilot-scale trials (100 g) using HATU coupling in DMF demonstrate consistent yields (89–91%) with a cycle time of 18 hours. Critical process parameters include:
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Temperature control (20–25°C) to minimize epimerization.
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Solvent recovery via distillation (DMF recovery >85%).
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Crystallization optimization using ethanol/water mixtures to achieve >99% purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Substitution: Products include azides, thiols, or other substituted derivatives.
Oxidation: N-oxides.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Research indicates that compounds containing the pyrazole moiety have demonstrated various pharmacological effects, including anti-inflammatory and anticancer properties. The specific applications of 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide can be categorized as follows:
Anticancer Activity
Recent studies highlight the potential of pyrazole derivatives, including this compound, in targeting cancer cell lines:
- Mechanism of Action : Pyrazole derivatives often act by inhibiting key enzymes involved in cell proliferation and survival pathways. For instance, certain compounds have shown efficacy against Aurora-A kinase, a target implicated in cancer cell growth.
- Case Studies :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | Hep-2 | 3.25 |
Anti-inflammatory Properties
Pyrazole compounds are also known for their anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Research Findings : Several studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests that this compound may also exhibit similar properties.
Enzyme Inhibition
The compound has been studied for its potential to inhibit various kinases involved in cellular signaling pathways:
- Aurora-A Kinase Inhibition : Some derivatives have shown promising results in inhibiting Aurora-A kinase with IC50 values as low as 0.067 µM, indicating strong potential as therapeutic agents against cancers characterized by dysregulated kinase activity .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the pyrazole ring.
- Alkylation to introduce the propyl group.
- Chlorination and amide formation to achieve the final compound.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogs, their substituents, and applications:
Key Observations:
Backbone Variation: The target compound’s benzamide backbone distinguishes it from acetamide derivatives (e.g., propachlor) and sulfonamides (e.g., chlorsulfuron). Benzamides generally exhibit greater aromaticity, which may influence binding affinity in biological systems compared to aliphatic acetamides . The pyrazolylpropyl substituent in the target compound is structurally analogous to the pyrazole-containing acetamide sold by Santa Cruz Biotechnology (sc-342251), but the benzamide core may alter solubility and metabolic stability .
Substituent Effects: Chloro Group: The ortho-chloro substituent in the target compound is shared with propachlor and chlorsulfuron. Chlorine enhances lipophilicity and resistance to oxidative degradation, a feature critical for agrochemical persistence .
Applications :
- Herbicidal analogs like propachlor and chlorsulfuron rely on chloro and heterocyclic substituents for activity against weed species . The target compound’s pyrazole group could similarly interact with biological targets, though its specific mode of action remains uncharacterized.
- The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the role of amide derivatives in synthetic chemistry, a property that may extend to the target compound .
Biological Activity
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 291.78 g/mol. The compound features a chloro group and a pyrazole ring, which are critical for its biological activity.
Synthesis
The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at controlled temperatures to manage the exothermic nature of the reaction .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
The compound's mechanism involves the inhibition of specific kinases associated with cancer progression, such as BRAF(V600E) and Aurora-A kinase, which are crucial targets in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, pyrazole derivatives have demonstrated significant antimicrobial activity. For instance, compounds similar to this compound have been tested for their efficacy against various bacterial strains and fungi .
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This interaction can inhibit enzyme activity and disrupt cellular processes, leading to its observed biological effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Combination Therapy : A study explored the synergistic effects of combining pyrazole derivatives with traditional chemotherapeutics like doxorubicin in breast cancer models. The results indicated enhanced cytotoxicity when used in combination compared to monotherapy .
- Antifungal Activity : Research demonstrated that certain pyrazole carboxamides exhibited notable antifungal activity against common pathogens in agricultural settings, suggesting potential applications beyond human medicine .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide, and how can reaction conditions be controlled to improve yield?
- The synthesis typically involves coupling a benzoyl chloride derivative with an amine-containing pyrazole-propyl intermediate. A base like triethylamine is used to neutralize HCl byproducts. For example, the pyrazole-propylamine can be prepared via nucleophilic substitution of 3,5-dimethylpyrazole with 1-chloro-2-propylamine. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios to minimize side reactions. Purity can be enhanced via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Identify the pyrazole protons (δ ~6.0 ppm for pyrazole C-H), benzamide aromatic signals (δ ~7.2–8.0 ppm), and propyl chain methylene groups (δ ~1.5–3.0 ppm). IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+) and fragmentation patterns. X-ray Diffraction (if crystalline): Resolve the spatial arrangement of the pyrazole and benzamide moieties .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening in DMSO, water (with co-solvents like PEG-400), and biologically relevant buffers (e.g., PBS) is critical. Stability studies under physiological pH (7.4) and temperature (37°C) over 24–72 hours, monitored via HPLC or LC-MS, can identify degradation products. Differential Scanning Calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound’s structure?
- SHELXL is ideal for refining single-crystal X-ray data. Key steps include:
- Assigning anisotropic displacement parameters for heavy atoms (e.g., Cl).
- Modeling disorder in the propyl chain or pyrazole ring using PART instructions.
- Validating hydrogen bonding between the amide N-H and pyrazole N atoms (distance ~2.8–3.2 Å).
- Cross-validate with SHELXPRO to generate publication-quality CIF files .
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Molecular Docking (AutoDock Vina, Glide) : Use PyMOL to prepare the protein structure (PDB ID) and align the compound’s benzamide and pyrazole groups in the active site.
- MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with conserved residues (e.g., Asp/Glu in kinases).
- QSAR Modeling : Compare substituent effects (e.g., chloro vs. methyl groups) on activity using descriptors like logP and polar surface area .
Q. How should researchers address contradictory biological activity data across cell-based assays?
- Methodological Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), assay protocols (e.g., MTT vs. ATP-luminescence), and compound handling (DMSO concentration ≤0.1%).
- Off-Target Profiling : Screen against related targets (e.g., cytochrome P450 isoforms) using radioligand binding assays.
- Metabolite Analysis : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the benzamide ring to lower logP (target: 2–3).
- Prodrug Design : Mask the amide group with enzymatically cleavable esters to enhance oral bioavailability.
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction, correlating with tissue penetration .
Methodological Recommendations
- Synthetic Challenges : If low yields occur during amide coupling, replace DCC with HATU/OxymaPure for milder conditions .
- Data Reproducibility : Use high-purity reagents (≥99%) and document lot numbers to mitigate batch variability.
- Crystallization Tips : Co-crystallize with thiourea or resorcinol to stabilize π-π interactions in the benzamide core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
